molecular formula C15H11NO2 B1615634 9-Methyl-10-nitroanthracene CAS No. 84457-22-7

9-Methyl-10-nitroanthracene

Cat. No.: B1615634
CAS No.: 84457-22-7
M. Wt: 237.25 g/mol
InChI Key: FMIFGOKEBFQCGG-UHFFFAOYSA-N
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Description

9-Methyl-10-nitroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group at the ninth position and a nitro group at the tenth position on the anthracene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-nitroanthracene typically involves the nitration of 9-methylanthracene. The process begins with the dissolution of 9-methylanthracene in a suitable solvent, followed by the addition of a nitrating agent such as nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the tenth position .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar nitration processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-10-nitroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Methyl-10-nitroanthracene is utilized in several scientific research areas:

    Chemistry: It is studied for its photochemical properties and used in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9-Methyl-10-nitroanthracene involves its photochemical behavior. Upon absorption of light energy, the compound is excited to a higher energy state, leading to various photochemical reactions. These reactions can result in the formation of reactive intermediates such as nitroso and nitrite radicals, which further participate in subsequent chemical transformations .

Comparison with Similar Compounds

  • 9-Nitroanthracene
  • 10-Nitroanthracene
  • 12-Methyl-7-nitrobenz[a]anthracene

Comparison: 9-Methyl-10-nitroanthracene is unique due to the presence of both a methyl and a nitro group, which influences its photochemical properties and reactivity. Compared to 9-Nitroanthracene and 10-Nitroanthracene, the methyl group in this compound provides additional steric hindrance, affecting the orientation and reactivity of the nitro group. This makes it a valuable compound for studying steric effects in photochemical reactions .

Properties

IUPAC Name

9-methyl-10-nitroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-11-6-2-4-8-13(11)15(16(17)18)14-9-5-3-7-12(10)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIFGOKEBFQCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233436
Record name Anthracene, 9-methyl-10-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84457-22-7
Record name Anthracene, 9-methyl-10-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084457227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 9-methyl-10-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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